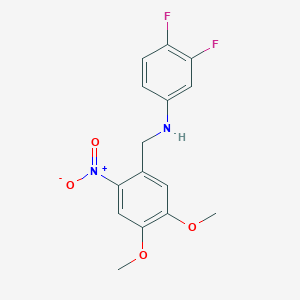

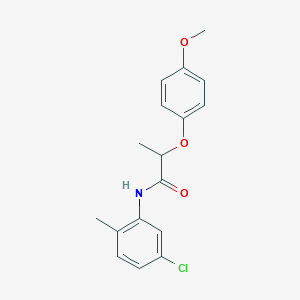

(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine, also known as DPNB, is a synthetic compound that has gained attention in scientific research due to its potential use as a biological tool. DPNB is a derivative of the well-known photoactivatable compound, 4,5-dimethoxy-2-nitrobenzyl (DMNB), which is often used in the study of protein function and dynamics. In

Applications De Recherche Scientifique

(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been primarily used in the study of protein function and dynamics. Specifically, this compound can be used to label proteins with a photoactivatable group, allowing for precise spatial and temporal control of protein activity. This technique is commonly referred to as photocaging, and it has been used to investigate a wide range of biological processes, including ion channel function, neurotransmitter release, and cell signaling pathways.

Mécanisme D'action

(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine is a photoactivatable compound, meaning that it can be activated by light of a specific wavelength. Upon activation, this compound releases a highly reactive species known as a nitrene, which can covalently modify nearby biomolecules. The precise mechanism of nitrene transfer is still under investigation, but it is believed that the nitrene can react with a variety of functional groups, including amines, alcohols, and thiols.

Biochemical and Physiological Effects:

This compound has been shown to be biologically inert in the absence of light activation. However, upon activation, this compound can modify nearby biomolecules, leading to changes in protein function and activity. The specific effects of this compound will depend on the protein or biomolecule being studied, as well as the location and timing of this compound activation.

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine in lab experiments is the ability to precisely control protein activity using light. This technique allows for the investigation of biological processes with high spatial and temporal resolution. Additionally, this compound can be used to study a wide range of biomolecules, including proteins, lipids, and nucleic acids.

One limitation of using this compound is the need for specialized equipment to activate the compound with light. Additionally, the covalent modification of biomolecules by this compound can be irreversible, making it difficult to study the effects of this compound over long periods of time. Finally, the specific effects of this compound will depend on the protein or biomolecule being studied, and it may not be suitable for all experimental systems.

Orientations Futures

There are several areas of future research that could be explored using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine. One potential direction is the development of new photoactivatable compounds that can be activated by longer wavelengths of light, allowing for deeper tissue penetration. Additionally, this compound could be used in combination with other experimental techniques, such as optogenetics, to study complex biological processes. Finally, the precise mechanism of nitrene transfer by this compound could be further investigated using computational methods, allowing for a more detailed understanding of the reaction pathway.

Méthodes De Synthèse

The synthesis of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine involves the reaction of DMNB with 3,4-difluoroaniline in the presence of a base. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The purity of this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propriétés

IUPAC Name |

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-10-3-4-11(16)12(17)6-10/h3-7,18H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKZCXNKITXTPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)

![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)

![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)

![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)

![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)

![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)